molecular formula C23H13ClN4OS B2566986 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 441291-06-1

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B2566986
CAS RN: 441291-06-1
M. Wt: 428.89
InChI Key: CZGNMTUOHUJOFC-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a class of compounds that have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, a Rh (II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles can provide quinazoline derivatives .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents and their positions on the cyclic compounds . For instance, the structure of 2-(tetrahydrobenzimidazolium[1,2-c]quinazolin-5-yl)phenol bromide has been determined, where the quinazoline ring adopts a chair conformation .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, the synthesis of 6-substituted benzimidazo[1,2-c]quinazolines was accomplished through the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters in N,N-dimethyl acetamide (DMAC) using microwave irradiation and in the absence of a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. For instance, quinazoline is a light yellow crystalline solid .

Scientific Research Applications

Synthesis of Benzimidazo[1,2-c]Quinazoline Derivatives

Research has been conducted on synthesizing new benzimidazo[1,2-c]quinazoline derivatives due to their potential as biologically active substances. For example, the synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thiones has been explored, leading to derivatives that may possess antihypertensive, alpha 1-adrenoceptor antagonist, leukotriene antagonist, and antiallergic effects, suggesting a range of therapeutic applications (Ivachtchenko, Kovalenko, & Drushlyak, 2002).

Antimicrobial Activity

A series of 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some analogs were identified as potent antibacterial and antifungal agents, showcasing the potential for developing new antimicrobial agents (Kuarm et al., 2011).

Anticancer Activity

The reactivity of certain N-(benzimidazolo[1,2-c]quinazolin-6-yl) derivatives towards electrophilic and nucleophilic reagents has been studied, with some compounds displaying selective anticancer activity. This suggests their potential use in the development of novel anticancer agents (Abdel-Rahman, 2006).

Synthesis of Novel Heterocyclic Compounds

Research also focuses on the synthesis of novel indolo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines, demonstrating the versatility of these compounds in generating new heterocycles with potential pharmaceutical value. This includes the exploration of microwave-assisted synthesis techniques for rapid access to these heterocycles (Frère et al., 2003).

Anticonvulsant Activity

Some derivatives have been designed and synthesized based on structural features essential for anticonvulsant activity. These compounds were evaluated and shown to exhibit good anticonvulsant activity, indicating their potential as therapeutic agents for the treatment of convulsions (Noureldin et al., 2017).

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClN4OS/c24-19-14-8-2-6-12-18(14)30-20(19)22(29)27-23-26-15-9-3-1-7-13(15)21-25-16-10-4-5-11-17(16)28(21)23/h1-12H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGNMTUOHUJOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(C6=CC=CC=C6S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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